

Application Notes: Solid-Phase Microextraction (SPME) for Tranexamic Acid Analysis

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Compound of Interest

Compound Name: *Intermediate of tranexamic Acid-
13C2,15N*

Cat. No.: *B140767*

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Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and acts as an antifibrinolytic agent by reversibly blocking lysine binding sites on plasminogen.[1][2] It is widely used to reduce or prevent bleeding in various clinical situations, such as surgery and trauma.[2][3] Accurate and efficient quantification of tranexamic acid in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure optimal dosing and patient safety.[4][5][6]

Solid-phase microextraction (SPME) has emerged as a simple, rapid, and green alternative to traditional sample preparation techniques like protein precipitation and liquid-liquid extraction for the analysis of tranexamic acid.[3][7] SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes partition from the sample matrix into the stationary phase. The fiber is then transferred to the injection port of a chromatographic instrument for desorption and analysis. This technique offers several advantages, including miniaturization, automation, and direct extraction from complex biological samples like plasma, which can reduce matrix effects.[3][8]

These application notes provide a detailed overview and protocol for the analysis of tranexamic acid in biological fluids using SPME coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Advantages of SPME for Tranexamic Acid Analysis:

- **Simplified Sample Preparation:** Biocompatible SPME fibers, such as those coated with C18, allow for direct extraction from plasma without the need for prior protein precipitation.[3][8]
- **Reduced Matrix Effects:** By directly extracting the analyte of interest, SPME can minimize the co-extraction of interfering matrix components, leading to cleaner chromatograms and more reliable quantification.[8]
- **Automation and High-Throughput:** Automated SPME systems can significantly increase sample throughput, making it a viable technique for clinical studies with large numbers of samples.[3][4]
- **Environmentally Friendly:** As a largely solvent-free technique, SPME aligns with green chemistry principles.[4]
- **Feasibility for In Vivo Analysis:** The development of biocompatible fibers opens the door for potential on-site and in vivo analysis.[3][8]

Quantitative Data Summary

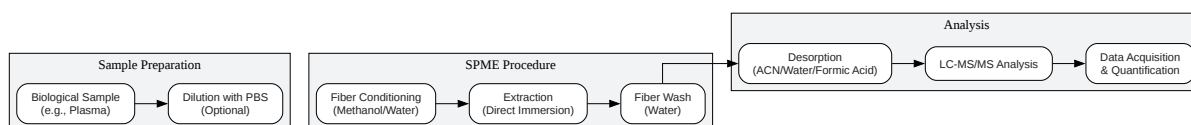
The following table summarizes the quantitative performance of various SPME methods for the determination of tranexamic acid reported in the literature.

SPME Fiber Coating	Analytical Technique	Matrix	Linearity Range (µg/mL)	LOD (µg/mL)	LLOQ (µg/mL)	Recovery (%)	Precision (%RSD)	Accuracy (%)	Reference
Biocompatible C18	LC-MS/MS	Plasma	1.56 - 300	0.5	1.5	0.19	< 11% (< 13% at LLOQ)	< 9% (< 16% at LLOQ)	[3][8]
HLB	LC-MS/MS	Plasma	Not Specified	Not Specified	10	Not Specified	< 8	103-105	[4]
HLB	LC-MS/MS	Urine	Not Specified	Not Specified	25	Not Specified	< 8	103-105	[4]

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; HLB: Hydrophilic-Lipophilic Balance.

Experimental Workflow

The general workflow for the analysis of tranexamic acid using SPME-LC-MS/MS involves several key steps, from sample collection to data analysis.



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Caption: Workflow for tranexamic acid analysis using SPME.

Protocols: SPME of Tranexamic Acid from Human Plasma

This protocol is a representative method synthesized from published literature for the extraction of tranexamic acid from human plasma using a biocompatible C18 SPME fiber followed by LC-MS/MS analysis.[3][8]

Materials and Reagents

- SPME Fiber Assembly: Biocompatible C18 SPME fiber (e.g., from Supelco or equivalent)
- Tranexamic Acid (TXA) Standard: Analytical grade
- Internal Standard (IS): An appropriate deuterated standard like Tranexamic acid-d2 is recommended.
- Solvents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water (LC-MS grade or equivalent)
- Buffers: Phosphate-buffered saline (PBS), pH 7.4
- Biological Matrix: Human plasma (collected in appropriate anticoagulant tubes, e.g., citrate)
- Equipment: SPME fiber holder (manual) or automated SPME system, vortex mixer, centrifuge, autosampler vials, LC-MS/MS system.

Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs)

- Stock Solutions: Prepare stock solutions of tranexamic acid and the internal standard in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
- Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with water or PBS to create calibration standards covering the desired analytical range (e.g., 1.5 µg/mL to 300 µg/mL).[3]

- Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to create calibration curve standards and quality control samples at low, medium, and high concentrations.

2. SPME Procedure

This procedure can be performed manually or with an automated system.

- Fiber Conditioning:
 - Before first use, condition the C18 SPME fiber according to the manufacturer's instructions.
 - Before each extraction, pre-condition the fiber by immersing it in methanol for 15 minutes, followed by immersion in water for 15 minutes.
- Sample Preparation:
 - Thaw plasma samples to room temperature.
 - For high concentration samples, dilution with PBS may be necessary to fall within the linear range of the calibration curve.[\[9\]](#)
 - Vortex the plasma sample briefly.
 - Add the internal standard to all samples, calibration standards, and QCs.
- Extraction:
 - Immerse the conditioned SPME fiber directly into the plasma sample.
 - Agitate the sample at a constant speed (e.g., 1200 rpm) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to facilitate analyte partitioning onto the fiber coating.
- Fiber Washing:
 - After extraction, withdraw the fiber from the sample.

- Gently wash the fiber by immersing it in LC-MS grade water for a short duration (e.g., 30 seconds) to remove any adhering matrix components.

3. Desorption and Analysis

- Desorption:
 - Immerse the washed fiber into an autosampler vial containing the desorption solution. A typical desorption solution is a mixture of acetonitrile and water (e.g., 4:1 v/v) with 0.1% formic acid.[\[1\]](#)
 - Agitate the vial for a defined period (e.g., 30 minutes) to ensure complete desorption of tranexamic acid from the fiber.
- LC-MS/MS Analysis:
 - Inject the desorption solution into the LC-MS/MS system.
 - Chromatographic Separation: Use a suitable C18 or HILIC column to achieve chromatographic separation. A typical mobile phase could consist of an aqueous component with formic acid and an organic component like acetonitrile.[\[10\]](#)[\[11\]](#)
 - Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the appropriate multiple reaction monitoring (MRM) transitions for tranexamic acid (e.g., m/z 158.2 > 95.2 or 158.2 > 140.7) and its internal standard.[\[3\]](#)[\[10\]](#)

4. Data Analysis

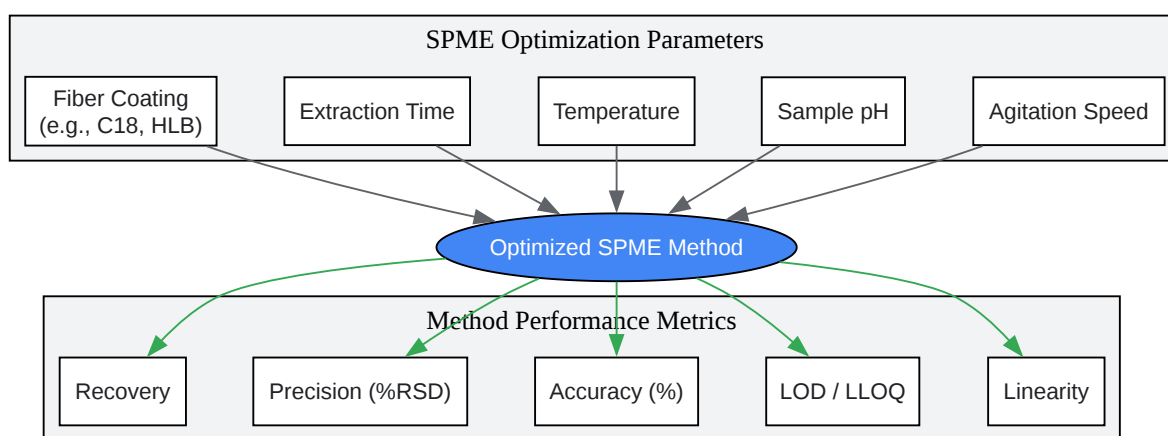
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of tranexamic acid in the unknown samples and QCs using the regression equation from the calibration curve.

Considerations for Method Development

- Derivatization: Tranexamic acid lacks a strong chromophore or fluorophore, making detection by UV or fluorescence challenging without derivatization.[\[1\]](#)[\[3\]](#) While SPME-LC-

MS/MS typically does not require derivatization, if using Gas Chromatography (GC) or older HPLC systems, pre-column derivatization with reagents like benzene sulfonyl chloride may be necessary.[12]

- Optimization: Key SPME parameters such as extraction time, temperature, pH, and agitation speed should be optimized to achieve maximum extraction efficiency and reproducibility.
- Matrix Matching: It is crucial to prepare calibration standards in the same biological matrix as the unknown samples to account for potential matrix effects.



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Caption: Key parameters influencing SPME method performance.

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